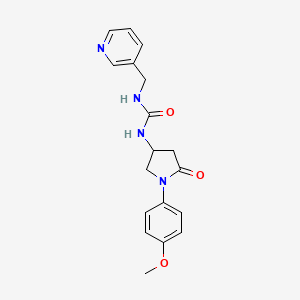

2-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

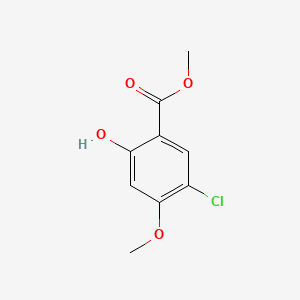

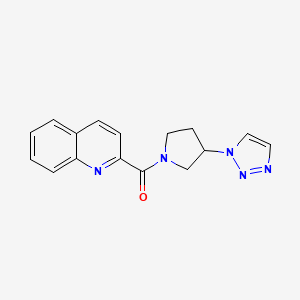

The compound “2-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The pyrrolidine ring is a common feature in many biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic C-nucleophiles . Pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors .Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The benzamide group consists of a benzene ring attached to an amide group .科学的研究の応用

Polymer Science Applications

Aromatic polyamides have been synthesized using various aromatic dicarboxylic acids, showing significant solubility in aprotic solvents and forming transparent, flexible films. These polymers exhibit high tensile strength, elongation at break, and initial modulus, along with glass transition temperatures ranging from 207–278°C and thermal stability above 475°C in nitrogen and above 452°C in air (Yang, Hsiao, & Yang, 1996).

Drug Delivery Systems

Benzamide derivatives, including those conjugated with alkylating cytostatics, have been synthesized and tested for their potential in targeted drug delivery. These conjugates showed higher toxicity against melanoma cells compared to the parent chlorambucil, supporting the concept of selective benzamide-mediated in vivo delivery of cytostatics in melanoma cells (Wolf et al., 2004).

Chemical Synthesis and Characterization

Studies on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from substituted catechols have been conducted. These polyamides exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films (Hsiao, Yang, & Chen, 2000).

Molecular Structures and Mechanisms

The crystal structure and Hirshfeld surface analysis of a specific N-(pyridin-2-ylmethyl)benzamide derivative have been conducted, revealing differences in the orientation of the pyridine and benzene rings within the molecules. This structural insight could inform further research into the molecular design of similar compounds (Artheswari, Maheshwaran, & Gautham, 2019).

作用機序

Target of Action

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar compound, have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These receptors play crucial roles in pain perception and growth regulation, respectively.

Mode of Action

Based on the reported actions of similar compounds, it can be inferred that this compound may interact with its targets by binding to their active sites, thereby modulating their activity .

Biochemical Pathways

Similar compounds have been reported to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These enzymes are involved in various biochemical pathways, including signal transduction, energy metabolism, vasoconstriction, and immune response.

Pharmacokinetics

The compound’s molecular weight (18364 g/mol) and solid physical form suggest that it may have good oral bioavailability. The compound’s storage temperature (2-8°C in an inert atmosphere) suggests that it may be stable under normal conditions .

Result of Action

Similar compounds have been reported to exhibit antioxidative and antibacterial properties, and their effects on the cell cycle have been characterized .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment. The stability of 2-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide, for example, requires storage in an inert atmosphere at 2-8°C .

特性

IUPAC Name |

2-chloro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c20-18-6-2-1-5-17(18)19(23)21-12-11-15-7-9-16(10-8-15)22-13-3-4-14-22/h1-2,5-10H,3-4,11-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTWIADYSFQMER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(7-hydroxy-11-methyl-2,9-dioxo-12,15-dioxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-13-yl)acetate](/img/structure/B2999935.png)

![3-(2-Ethoxyphenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2999938.png)

![N-(2,5-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2999942.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2999943.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2999944.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2999951.png)